2-Methyl-3-methoxy-2-hexene
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Overview
Description
2-Methyl-3-methoxy-2-hexene is an organic compound with the molecular formula C8H16O It is a derivative of hexene, featuring a methoxy group and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methoxy-2-hexene can be achieved through several methods. One common approach involves the alkylation of 2-methyl-2-hexene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the methoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-methoxy-2-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-methoxy-2-hexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and formulation.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-methoxy-2-hexene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-hexene: A similar compound with a different position of the methyl group.
2-Methyl-2-hexene: Lacks the methoxy group, resulting in different chemical properties.
3-Methoxy-2-methyl-2-hexene: Another isomer with variations in the position of functional groups.
Uniqueness
2-Methyl-3-methoxy-2-hexene stands out due to its unique combination of a methoxy group and a methyl group on the hexene backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
66017-19-4 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3-methoxy-2-methylhex-2-ene |
InChI |
InChI=1S/C8H16O/c1-5-6-8(9-4)7(2)3/h5-6H2,1-4H3 |
InChI Key |
MMJOENIOBDDQMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C)C)OC |
Origin of Product |
United States |
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